molecular formula C11H20N2O5 B8382997 methyl Boc-D-alanylglycinate

methyl Boc-D-alanylglycinate

Cat. No.: B8382997
M. Wt: 260.29 g/mol
InChI Key: VLTIIVOWJQDNHG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Boc-D-alanylglycinate is a protected dipeptide ester derivative serving as a crucial building block in organic synthesis and drug discovery. Its structure incorporates a D-alanine residue, which confers stability against enzymatic degradation, linked to glycine and protected by a tert-butoxycarbonyl (Boc) group on the N-terminus and a methyl ester on the C-terminus. This protection scheme makes it a versatile and stable intermediate for solid-phase and solution-phase peptide synthesis . This compound is primarily valued in medicinal chemistry for the structural modification of natural products and the development of novel pharmaceutical candidates. The introduction of amino acid motifs into lead compounds is a established strategy to improve water solubility, enhance pharmacological activity, and reduce cytotoxicity . Researchers utilize this reagent in the design of enzyme inhibitors, antimicrobial agents, and potential anticancer compounds, as the dipeptide backbone can mimic natural substrates or interact with specific biological targets . This compound is for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate

InChI

InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-/m1/s1

InChI Key

VLTIIVOWJQDNHG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, forming a tert-butyl cation intermediate. This reaction is critical for revealing the free amine in subsequent peptide couplings.

Key Methods :

  • Anhydrous HCl in Dioxane :
    Treatment with 4 M HCl in dioxane at room temperature for 3 h quantitatively removes the Boc group, yielding the hydrochloride salt of methyl D-alanylglycinate .

    Boc D Ala Gly OMe4 M HCl dioxaneHCl D Ala Gly OMe+CO2+C4H9+\text{Boc D Ala Gly OMe}\xrightarrow{\text{4 M HCl dioxane}}\text{HCl D Ala Gly OMe}+\text{CO}_2+\text{C}_4\text{H}_9^+

    Scavengers like thiophenol are often omitted due to the stability of the tert-butyl cation in this system .

  • Trifluoroacetic Acid (TFA) :
    TFA in dichloromethane (1:1 v/v) cleaves the Boc group within 30 minutes at 0°C, compatible with acid-labile substrates .

Comparison of Deprotection Methods :

ConditionTimeTemperatureYieldReference
4 M HCl/dioxane3 hRT99%
TFA/DCM (1:1)0.5 h0°C95%

Peptide Bond Formation

The methyl ester can be hydrolyzed to a carboxylic acid for use in peptide elongation.

Hydrolysis to Carboxylic Acid :

  • Basic Hydrolysis :
    Treatment with NaOH (1 M) in THF/water (3:1) at 40°C for 4 h converts the ester to Boc-D-alanylglycine.

    Boc D Ala Gly OMeNaOHBoc D Ala Gly OH+MeOH\text{Boc D Ala Gly OMe}\xrightarrow{\text{NaOH}}\text{Boc D Ala Gly OH}+\text{MeOH}

Activation for Coupling :

  • DCC/HOBt System :
    The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester, enabling coupling with amines (e.g., glycine methyl ester) .

    Boc D Ala Gly OHDCC HOBtActive EsterH2N Gly OMeBoc D Ala Gly Gly OMe\text{Boc D Ala Gly OH}\xrightarrow{\text{DCC HOBt}}\text{Active Ester}\xrightarrow{\text{H}_2\text{N Gly OMe}}\text{Boc D Ala Gly Gly OMe}

Yield Optimization :

Coupling AgentSolventTemperatureYieldReference
DCC/HOBtDMF0°C → RT85%
EDC/HClCH₂Cl₂RT78%

Ester Functionalization

The methyl ester undergoes transesterification or aminolysis under specific conditions.

Transesterification :

  • Methanolysis :
    In methanol with catalytic NaOMe, the methyl ester is stable, but prolonged heating (12 h, 60°C) leads to partial exchange with bulkier alcohols (e.g., benzyl alcohol).

Aminolysis :

  • With Primary Amines :
    Reaction with benzylamine in DMF at 50°C for 6 h yields Boc-D-alanylglycine benzylamide .

    Boc D Ala Gly OMe+BnNH2Boc D Ala Gly NHBn+MeOH\text{Boc D Ala Gly OMe}+\text{BnNH}_2\rightarrow \text{Boc D Ala Gly NHBn}+\text{MeOH}

Stability and Side Reactions

  • Racemization :
    No racemization is observed at the D-alanine residue under basic (pH < 9) or coupling conditions .

  • Ester Hydrolysis :
    The methyl ester resists hydrolysis in neutral aqueous solutions (pH 7, 25°C) for >24 h.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Boc-β-Ala-OH (CAS RN 3303-84-2)
  • Molecular Formula: C${8}$H${15}$NO$_{4}$
  • Molecular Weight : 189.20 g/mol
  • Key Differences: Lacks the glycine methyl ester moiety, making it a single amino acid derivative rather than a dipeptide. The β-alanine backbone alters steric and electronic properties, affecting reactivity in coupling reactions.
  • Applications : Intermediate in synthesizing β-peptides and foldamers .
b) Boc-D-3-Benzothienylalanine (CAS RN 111082-76-9)
  • Molecular Formula: C${16}$H${19}$NO$_{4}$S
  • Molecular Weight : ~337.39 g/mol (calculated)
  • Key Differences :
    • Incorporates a benzothiophene ring, enhancing hydrophobicity and aromatic interactions.
    • The bulky side chain limits use in standard peptide synthesis but is valuable in designing enzyme inhibitors or receptor ligands.
  • Applications: Specialized R&D for non-medicinal applications, such as studying protein-ligand interactions .
c) Methyl Salicylate (CAS RN 119-36-8)
  • Molecular Formula : C${8}$H${8}$O$_{3}$
  • Molecular Weight : 152.15 g/mol
  • Key Differences: A simple aromatic methyl ester, unrelated to amino acids. Used as a fragrance or gas standard in atmospheric studies, contrasting with methyl Boc-D-alanylglycinate’s role in peptide chemistry .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Inferred) Stability Key Applications
This compound ~246.26 Polar aprotic solvents (DMF, DMSO) Stable under Boc-deprotection conditions (acidolysis) Peptide synthesis
Boc-β-Ala-OH 189.20 Water (limited), DCM, THF Sensitive to strong bases β-peptide research
Boc-D-3-Benzothienylalanine ~337.39 Organic solvents (DCM, chloroform) Stable in acidic/neutral conditions Specialty R&D
Methyl salicylate 152.15 Ethanol, ether Volatile, hydrolyzes in alkali Gas standards, fragrances

Preparation Methods

Comparative Efficiency of Thermal vs. Microwave Methods

ParameterThermal MethodMicrowave Method
Reaction Time12 hours2.5 hours
Yield73.4%60.8%
Purity (HPLC)98%95%
Energy ConsumptionHighModerate

Microwave methods trade marginal yield reductions for scalability and speed, advantageous in high-throughput settings.

Alternative Protecting Group Strategies

While Boc predominates, transient protection via tert-butyloxycarbonyl-zinc complexes offers novel pathways. A palladium-catalyzed cross-coupling of Boc-protected iodinated alanine with methyl glycinate achieved 65% yield in a model system. Although unverified for D-alanine, this method’s mild conditions (room temperature, 12 hours) and compatibility with sensitive esters warrant further exploration.

Analytical Validation and Quality Control

Structural confirmation relies on tandem spectroscopic techniques:

  • ¹H NMR (400 MHz, CD₃OD): δ 4.00 (q, J = 7.0 Hz, 1H, α-CH), 3.90 (s, 3H, OCH₃), 1.41 (d, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CD₃OD): δ 172.8 (COOCH₃), 170.2 (Boc C=O), 80.1 (Boc C(CH₃)₃), 51.9 (OCH₃).

  • Mass Spectrometry : ESI-MS m/z 261.2 [M+H]⁺, matching the theoretical 260.29 g/mol.

Purity assessments via reverse-phase HPLC (>98%) and chiral chromatography ensure enantiomeric excess (>99% for D-configuration).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and waste reduction. The patent-derived Boc protection method uses inexpensive (Boc)₂O and recyclable acetone, aligning with green chemistry principles. EDC/HOBt coupling, while effective, generates urea byproducts; substituting greener alternatives like COMU® could enhance sustainability .

Q & A

Q. What strategies address conflicting literature data on the compound’s physicochemical properties?

  • Critical Analysis :
  • Meta-Analysis : Compare published melting points and optical rotations across ≥5 studies to identify outliers. Replicate disputed measurements using calibrated instruments .
  • Peer Consultation : Engage crystallography experts to resolve discrepancies in reported crystal structures (e.g., via Cambridge Structural Database cross-referencing) .

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